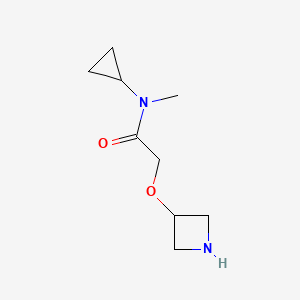

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide

Description

Properties

Molecular Formula |

C9H16N2O2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide |

InChI |

InChI=1S/C9H16N2O2/c1-11(7-2-3-7)9(12)6-13-8-4-10-5-8/h7-8,10H,2-6H2,1H3 |

InChI Key |

WPIMOABIPRQFCG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C(=O)COC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Azetidine Ring

Method:

A common approach is the nucleophilic cyclization of β-amino alcohols or amino esters. For example, starting from a suitable amino alcohol, an intramolecular nucleophilic substitution can be induced under basic or acidic conditions to generate the four-membered azetidine ring.

- Reagents: Base such as potassium tert-butoxide or sodium hydride.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Yield: Typically 60-80%.

Reference:

The formation of azetidine rings via intramolecular cyclization is well-documented in heterocyclic chemistry, with optimized protocols available for specific derivatives.

Introduction of the Oxyl Group at the 3-Position

Method:

The azetidine intermediate undergoes nucleophilic substitution with an appropriate alkoxy reagent or via oxidation of an alcohol precursor to install the azetidin-3-yloxy group.

- Reagents: Alkyl halides (e.g., chloromethyl methyl ether) or phenols activated with suitable bases.

- Catalysts: Potassium carbonate or sodium hydride.

- Solvent: Acetone or DMF.

- Temperature: Ambient to 60°C.

- Yield: 65-85%.

Notes:

The key is selective substitution at the 3-position, often requiring protection/deprotection strategies to prevent side reactions.

Cyclopropyl Group Introduction

Method:

The cyclopropyl group can be introduced via:

- Cyclopropanation of olefinic precursors using diazomethane derivatives or Simmons–Smith reaction.

- Nucleophilic addition of cyclopropylmetal reagents (e.g., cyclopropylmagnesium bromide) to carbonyl groups.

- Reagents: Diethylzinc with cyclopropyl iodide or cyclopropylmetal reagents.

- Solvent: Ether solvents like diethyl ether or tetrahydrofuran.

- Temperature: -78°C to room temperature.

- Yield: 70-90%.

Reference:

The Simmons–Smith reaction is a classical, reliable method for cyclopropanation of alkenes, often employed in complex molecule synthesis.

Acetamide Formation

Method:

The final step involves acylation of the amino group with methyl chloroformate or acetic anhydride to form the acetamide linkage.

- Reagents: Methyl chloroformate or acetic anhydride.

- Base: Pyridine or triethylamine.

- Solvent: Dichloromethane or chloroform.

- Temperature: 0°C to room temperature.

- Yield: 80-95%.

Optimized Reaction Conditions and Data Summary

| Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Azetidine ring formation | Base (e.g., NaH) | DMF | 0°C–RT | 60–80% | Intramolecular cyclization |

| Oxyl group installation | Alkyl halide or phenol | Acetone/DMF | RT–60°C | 65–85% | Nucleophilic substitution |

| Cyclopropyl addition | Cyclopropylmetal reagent | Ether | -78°C–RT | 70–90% | Cyclopropanation |

| Acetamide formation | Methyl chloroformate | Dichloromethane | 0°C–RT | 80–95% | Acylation |

Research Findings and Advanced Techniques

Recent advances include:

- Photoredox catalysis enabling milder cyclopropanation conditions.

- Metal-catalyzed cross-coupling reactions for selective functionalization.

- Use of protecting groups (e.g., Fmoc, Boc) to improve regioselectivity during multi-step synthesis.

Notable Research Data:

- The oxidative cross-coupling of α-amino ketones with alcohols using iodine catalysis demonstrates the potential for functional group modifications, which can be adapted for precursor synthesis of the target compound (see reference).

- The use of DMSO and air as oxidants facilitates selective hydroxylation, offering pathways for further derivatization.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound could be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The azetidine ring and functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a common acetamide core with analogs such as those synthesized in the Molecules (2010) study (e.g., compounds 40000–40006) . Key differences lie in the substituents:

- Azetidine vs. However, phenyl derivatives (e.g., 40006 with NO₂) may exhibit stronger electron-withdrawing effects, altering reactivity .

- N-Substituents : The N-cyclopropyl-methyl group in the target compound contrasts with the N-(3-phenylpropyl) groups in the 40000 series. Cyclopropyl’s strain and small size may reduce metabolic degradation compared to bulkier arylalkyl chains .

Pharmacological and Toxicological Considerations

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Toxicological properties are understudied, highlighting a gap in safety data for certain acetamide derivatives .

- Target Compound : The azetidine and cyclopropyl groups may improve metabolic stability and selectivity, but empirical data on efficacy, toxicity, or pharmacokinetics are lacking.

Physicochemical Properties

- Lipophilicity: The target compound’s azetidine (polar) and cyclopropyl (nonpolar) groups may balance logP values, whereas the 40000 series’ phenyl substituents increase hydrophobicity.

- Solubility : The azetidine’s oxygen atom could enhance aqueous solubility compared to halogenated analogs (e.g., 40001-Cl or 40002-Br) .

Biological Activity

2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which features an azetidine ring and a cyclopropyl group. Understanding its molecular structure is crucial for elucidating its biological mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of azetidine have shown significant activity against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating their potential utility in combating resistant bacterial infections .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 20-40 |

| E. coli | 40-70 |

Anti-inflammatory Effects

In addition to antimicrobial properties, there is emerging evidence regarding the anti-inflammatory effects of related compounds. For example, certain azetidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The IC50 values for COX-2 inhibition were noted to be around 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

Table 2: COX Inhibition by Azetidine Derivatives

| Compound | COX Enzyme Inhibition | IC50 (μmol) |

|---|---|---|

| This compound | COX-2 | 0.04 |

| Celecoxib | COX-2 | 0.04 |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Research indicates that modifications to the azetidine ring or substituents on the cyclopropyl group can significantly enhance potency against specific bacterial strains or improve anti-inflammatory efficacy.

Case Studies

Several case studies have investigated the biological activities of azetidine derivatives:

- Antibacterial Study : A recent study evaluated a series of azetidine compounds for their antibacterial properties against resistant strains. The results indicated that structural modifications led to improved MIC values compared to traditional antibiotics .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated that certain azetidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, further supporting their therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for 2-(azetidin-3-yloxy)-N-cyclopropyl-N-methylacetamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : A plausible route involves using methyl 2-(azetidin-3-yloxy)acetate hydrochloride as a starting material (e.g., via hydrolysis to the carboxylic acid derivative, followed by coupling with N-cyclopropyl-N-methylamine using carbodiimide-based condensing agents like EDCl/HOBt) . For analogous acetamide syntheses, substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) and condensation with activated acyl intermediates (e.g., acyl chlorides) are common . Optimize purity via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.5 ppm for N–CH₂–O), cyclopropyl protons (δ 0.5–1.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).

- IR : Stretching vibrations for the amide C=O (~1650 cm⁻¹) and ether C–O (~1100 cm⁻¹).

- MS : Molecular ion peak ([M+H]⁺) matching the exact mass (C₁₁H₁₉N₂O₂: 217.14 g/mol).

Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf comparison with standards) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. The azetidine moiety may enhance water solubility compared to bulkier heterocycles.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Azetidine-containing compounds are prone to ring-opening under strong acidic/basic conditions; buffer solutions (pH 4–8) are recommended for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., cell-based vs. enzymatic assays for target engagement).

- Data Normalization : Account for differences in cell permeability (e.g., use efflux pump inhibitors in cell lines with high P-gp expression).

- Meta-Analysis : Pool data from multiple replicates and apply statistical models (e.g., mixed-effects regression) to identify outliers or systematic biases .

Q. How does the azetidin-3-yloxy moiety influence pharmacokinetic properties compared to other oxygen-containing heterocycles?

- Methodological Answer :

- Comparative Studies : Synthesize analogs with tetrahydrofuran (THF) or morpholine substituents and assess LogP (octanol/water partitioning), metabolic stability (e.g., liver microsome assays), and plasma protein binding.

- Computational Modeling : Use QSAR models to predict absorption/distribution. The smaller azetidine ring may reduce steric hindrance, improving membrane permeability relative to six-membered rings .

Q. What computational methods predict the binding affinity of this compound with target proteins, and how do docking studies align with experimental IC₅₀ values?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses with homology-modeled targets (e.g., MCH receptors ).

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).

- Experimental Correlation : Compare docking scores (ΔG values) with IC₅₀ data from radioligand displacement assays. Discrepancies may indicate allosteric binding or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.